Pantethine
Overview
Description
Pantethine, also known as bis-pantethine or co-enzyme this compound, is a dimeric form of pantetheine. It is produced from pantothenic acid (vitamin B5) by the addition of cysteamine. This compound consists of two molecules of pantetheine linked by a disulfide bridge. It serves as an intermediate in the production of coenzyme A, which is crucial for various metabolic pathways .
Mechanism of Action
Target of Action
Pantethine primarily targets Coenzyme A (CoA) and Acyl Carrier Proteins (ACP) . It also inhibits fatty acid synthase (FAS) . CoA is a cofactor in over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, and amino acid catabolism . FAS is an enzyme that synthesizes fatty acids .
Mode of Action
This compound serves as the precursor for the synthesis of CoA . CoA is involved in the transfer of acetyl groups, in some instances to attach to proteins closely associated with activating and deactivating genes . This compound also inhibits FAS, which synthesizes fatty acids using 4′-phospho-pantetheine .
Biochemical Pathways
This compound affects multiple biochemical pathways. As a precursor for CoA, it influences over 70 enzymatic pathways, including fatty acid oxidation, carbohydrate metabolism, pyruvate degradation, amino acid catabolism, heme synthesis, and acetylcholine synthesis . This compound also impacts the synthesis of fatty acids by inhibiting FAS .
Pharmacokinetics
This compound is rapidly hydrolyzed to pantothenic acid and cysteamine . The pantothenate pharmacokinetics after orally administered this compound follows an open two-compartment model with slow vitamin elimination (t1/2 = 28 h). Peak plasma pantothenate occurs at 2.5 h .
Result of Action
This compound has been shown to favorably impact a variety of lipid risk factors in persons with hypercholesterolemia, arteriosclerosis, and diabetes . It positively affects parameters associated with platelet lipid composition and cell membrane fluidity . This compound treatment results in slower tumor progression, decreased levels of phosphocholine and phosphatidylcholine, and reduced metastases and ascites occurrence .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantethine is synthesized from pantothenic acid through a series of reactions involving cysteamine. The process involves the formation of pantetheine, which is then dimerized to form this compound. The reaction conditions typically include the use of reducing agents and specific pH levels to facilitate the formation of the disulfide bridge .
Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms that produce pantothenic acid, followed by chemical modification to add cysteamine and form pantetheine. The pantetheine is then dimerized under controlled conditions to produce this compound. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pantethine undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bridge in this compound can be reduced to form two molecules of pantetheine. It can also participate in substitution reactions where the cysteamine moiety is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under mild conditions to preserve the integrity of the disulfide bridge .
Major Products: The major products formed from the reactions of this compound include pantetheine, pantothenic acid, and various substituted derivatives of pantetheine. These products are important intermediates in biochemical pathways .
Scientific Research Applications
Pantethine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of coenzyme A and acyl carrier proteins.
Biology: this compound plays a role in cellular metabolism and is involved in the synthesis of fatty acids, cholesterol, and acetylcholine.
Medicine: this compound is used as a dietary supplement for lowering blood cholesterol and triglycerides. It has shown potential in treating hypercholesterolemia, arteriosclerosis, and diabetes. .
Comparison with Similar Compounds
Pantethine is unique compared to other similar compounds due to its stable disulfide form and its direct role in coenzyme A synthesis. Similar compounds include:
Pantothenic Acid (Vitamin B5): Unlike this compound, pantothenic acid requires additional steps to be converted into coenzyme A.
Pantetheine: Pantetheine is the reduced form of this compound and serves as an intermediate in the synthesis of coenzyme A.
Fenofibrate: Fenofibrate is another lipid-lowering agent that reduces triglycerides more effectively than this compound.
Properties
IUPAC Name |
(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYOLJPSHDSAL-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046815 | |
Record name | Pantethine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Pantethine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16816-67-4, 644967-47-5 | |
Record name | Pantethine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16816-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=644967-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pantethine [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantethine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11190 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pantethine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANTETHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Pantethine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003828 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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